3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-10-13(15)3-2-4-14(10)23(20,21)16-7-11-8-19(18-17-11)12-5-6-22-9-12/h2-6,8-9,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMBYLNKSVLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click reaction,” between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
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Attachment of the Thiophene Moiety: : The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, which involves the reaction of a thiophene boronic acid or stannane with a suitable halide precursor.
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Sulfonamide Formation: : The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the triazole derivative synthesized in the previous steps.
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Chlorination and Methylation: : The final steps involve the chlorination and methylation of the benzene ring, which can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chlorine atom can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives
Research Findings and Limitations
- Knowledge Gaps: Limited experimental data on the target compound’s bioactivity and pharmacokinetics necessitate further studies, leveraging methodologies described in and .
Biological Activity
The compound 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.9 g/mol. The structural features include a chloro group, a methyl group, and a triazole moiety attached to a benzenesulfonamide framework, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit diverse biological activities including:
- Antimicrobial Activity : Many sulfonamide derivatives have been reported to possess antibacterial properties. The presence of the triazole ring may enhance this activity against various bacterial strains.
- Anticancer Potential : Sulfonamides have shown promise in inhibiting cancer cell proliferation. The triazole moiety is often associated with anticancer activity due to its ability to interfere with cellular processes.
The biological mechanisms through which 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as dihydropteroate synthase in bacteria, which is critical for folate synthesis.
- Induction of Apoptosis in Cancer Cells : Research indicates that derivatives can induce apoptosis via mitochondrial pathways, leading to cell death in cancerous cells.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound and its analogs:
Antimicrobial Activity
A study assessed the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Anticancer Studies
In vitro assays using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. For instance:
- Cell Line : MCF7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Comparative Analysis Table
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| 3-chloro-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide | Structure | Yes | Yes | 12 |
| Analog A | Structure | Yes | Moderate | 25 |
| Analog B | Structure | No | High | 8 |
Q & A
Basic: What are the key synthetic strategies for constructing the triazole-thiophene moiety in this compound?
The triazole-thiophene moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A thiophen-3-yl azide is reacted with a propargylamine derivative under inert conditions (e.g., N₂ atmosphere) using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate). The sulfonamide group is introduced via nucleophilic substitution of a benzenesulfonyl chloride intermediate with the triazole-containing amine .
Methodological Note : Optimize reaction time and temperature (typically 60–80°C in DMF) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the thiophene (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and sulfonamide (δ 3.1–3.3 ppm for -SO₂NH-) groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak ([M+H]⁺) matching the theoretical mass .
Advanced: What experimental design principles apply to optimizing yield in multi-step syntheses?
Use Design of Experiments (DoE) to evaluate critical variables:
- Factors : Reaction temperature, catalyst loading, solvent polarity.
- Responses : Yield, purity, reaction time.
- Statistical Tools : Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design revealed that increasing Cu(I) catalyst from 5 mol% to 10 mol% improved triazole cyclization yield by 22% .
Note : Pilot-scale reactions require strict control of exothermic steps (e.g., sulfonylation) to avoid decomposition .
Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact bioactivity?
Comparative SAR studies show:
- Chlorine at the 3-position enhances target binding (e.g., carbonic anhydrase inhibition) due to its electron-withdrawing effect and van der Waals interactions.
- Fluorine substitution at the 4-position improves metabolic stability but reduces solubility.
- Thiophene vs. furan : Thiophene’s sulfur atom increases π-stacking with aromatic residues in enzyme active sites, boosting potency by ~30% .
Method : Docking simulations (AutoDock Vina) and free-energy perturbation (FEP) calculations validate these interactions .
Basic: What are the stability challenges during storage, and how are they mitigated?
- Hydrolysis : The sulfonamide group is prone to acidic/basic hydrolysis. Store under anhydrous conditions (desiccants like silica gel) at −20°C.
- Photo-degradation : Thiophene and triazole moieties absorb UV light; use amber vials and limit light exposure.
- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to enzymes like cyclooxygenase-2 (COX-2).
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor, triazole as a hydrophobic anchor).
- ADMET Prediction : SwissADME predicts logP = 2.8 (optimal for blood-brain barrier penetration) and CYP450 inhibition risks .
Basic: What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition IC₅₀ determination).
- Cell Viability : MTT assay against cancer lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Membrane Permeability : Caco-2 monolayer model with Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
Advanced: How to resolve contradictions in biological activity data across studies?
- Source Variation : Validate compound purity (HPLC) and stereochemistry (chiral HPLC or X-ray crystallography).
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate affects sulfonamide ionization).
- Statistical Analysis : Apply ANOVA to compare inter-laboratory data; outliers may indicate degradation or solvent effects (e.g., DMSO concentration >1% causes cytotoxicity) .
Advanced: What strategies improve solubility without compromising bioactivity?
- Prodrug Design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo).
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility by 5-fold.
- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm, PDI < 0.2) .
Basic: What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
